molecular formula C12H19NO3 B6191099 rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate CAS No. 2648902-31-0

rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate

Cat. No. B6191099
CAS RN: 2648902-31-0
M. Wt: 225.3
InChI Key:
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Description

Rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate, also known as R-TBC, is a chemical compound commonly used in scientific research. R-TBC is a type of carbamate derivative and has been studied for its potential applications in a wide range of areas, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate has been studied for its potential applications in a wide range of scientific research areas. In biochemistry, this compound has been used as a substrate for enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In physiology, this compound has been studied for its potential to modulate the activity of ion channels, such as the sodium-potassium-ATPase. In pharmacology, this compound has been studied for its potential to inhibit the release of neurotransmitters, such as dopamine and serotonin.

Mechanism of Action

Rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitter release. This compound binds to the active site of the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are dependent on the concentration of the compound. At low concentrations, this compound has been found to increase the release of neurotransmitters, such as dopamine and serotonin, which can lead to an increase in alertness and focus. At higher concentrations, this compound has been found to inhibit the release of neurotransmitters, leading to sedation or sleepiness.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to consider when using this compound in experiments. The compound is relatively insoluble in water, making it difficult to dissolve and use in aqueous solutions. It is also relatively expensive, making it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate. One potential direction is to further explore the effects of this compound on different biochemical and physiological processes. Another potential direction is to investigate the potential therapeutic applications of this compound, such as its use as a drug to treat neurological disorders. Additionally, further research could be conducted to explore the potential of this compound as an agricultural pesticide or insecticide. Finally, research could be conducted to investigate the potential of this compound as a food additive or preservative.

Synthesis Methods

Rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate can be synthesized through a multi-step reaction process. The first step involves the reaction of tert-butyl isocyanate with 2-chloro-N-methylpyrrolidine to form 2-tert-butyl-N-methylpyrrolidine-2-carboxamide. The second step involves the reaction of the carboxamide with ethyl chloroformate to form 2-tert-butyl-N-methylpyrrolidine-2-carboxylic acid ethyl ester. The third step involves the reaction of the carboxylic acid ethyl ester with 4-methylcyclohexanone to form the desired product, this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The final step involves the introduction of the tert-butyl group.", "Starting Materials": [ "N-methyl-N-tert-butoxycarbonylamine", "1,2-cyclopentanedicarboxylic anhydride", "triethylamine", "dichloromethane", "sodium bicarbonate", "tert-butyl bromoacetate", "ethanol" ], "Reaction": [ "Protection of the amine group with N-methyl-N-tert-butoxycarbonylamine in the presence of triethylamine and dichloromethane", "Addition of 1,2-cyclopentanedicarboxylic anhydride to the protected amine in the presence of triethylamine and dichloromethane to form the bicyclic ring system", "Deprotection of the amine group with sodium bicarbonate in ethanol", "Introduction of the tert-butyl group with tert-butyl bromoacetate in the presence of triethylamine and dichloromethane" ] }

CAS RN

2648902-31-0

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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